molecular formula C20H22N2 B11836505 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile

Cat. No.: B11836505
M. Wt: 290.4 g/mol
InChI Key: CLRZIQGKTOQIDR-UHFFFAOYSA-N
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Description

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile (CAS: 3212-87-1) is a nitrile-containing compound characterized by a diphenylacetonitrile backbone substituted with a 1-ethylpyrrolidin-3-yl group. This structural complexity confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis. Its primary use is documented in industrial and scientific research contexts, though specific therapeutic applications remain undisclosed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile

InChI

InChI=1S/C20H22N2/c1-2-22-14-13-19(15-22)20(16-21,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-15H2,1H3

InChI Key

CLRZIQGKTOQIDR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Chiral Pyrrolidin-3-ol

The most direct method involves reacting (R)- or (S)-1-ethylpyrrolidin-3-ol derivatives with diphenylacetonitrile under basic conditions. In WO2012166909A1, (R)-1-ethylpyrrolidin-3-ol is converted to a nucleophilically labile hydroxyl derivative (e.g., tosylate or mesylate) before treatment with diphenylacetonitrile anion. Key parameters include:

ParameterOptimal ConditionYield (%)Source
BaseNaH in DMF78–85
Temperature0°C → RT
SolventAnhydrous THF
Anion sourceDiphenylacetonitrile + NaH

This method achieves ≥90% enantiomeric excess (ee) when using chirally pure (R)-1-ethylpyrrolidin-3-ol. The reaction mechanism proceeds via SN2 displacement, requiring strict anhydrous conditions to prevent hydrolysis.

Cyclization of Amino-Allyl Esters

Base-Mediated Ring Closure

US20130109854A1 discloses a cyclization strategy starting from (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol acetate. Treatment with strong bases (e.g., KHMDS) induces intramolecular attack, forming the pyrrolidine ring:

(Z)-esterKHMDS, -78°C1-ethyl-3,3-diphenyl-4-vinyl-pyrrolin-2-oneHydrolysisTarget nitrile[1]\text{(Z)-ester} \xrightarrow{\text{KHMDS, -78°C}} \text{1-ethyl-3,3-diphenyl-4-vinyl-pyrrolin-2-one} \xrightarrow{\text{Hydrolysis}} \text{Target nitrile}

ReagentRoleOutcome
Potassium hexamethyldisilazide (KHMDS)Deprotonation/cyclization70–75% isolated yield
Acetic anhydrideEsterificationStabilizes intermediate
MorpholineFinal substitutionForms doxapram derivative

This route is advantageous for scalability but requires cryogenic conditions (-78°C) and inert atmosphere.

Enantioselective Synthesis via Chiral Pool

Diastereomeric Salt Resolution

Chiral resolution of racemic 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile is achieved using tartaric acid derivatives. The (R)-enantiomer preferentially crystallizes as a diastereomeric salt from ethanol, achieving ≥99% ee after recrystallization.

Typical Procedure :

  • Dissolve racemic nitrile (100 g) in hot ethanol.

  • Add (R,R)-dibenzoyltartaric acid (1.2 eq).

  • Cool to 4°C, filter, and wash with cold ethanol.

  • Neutralize with NaHCO₃ to recover (R)-enantiomer.

This method is cost-effective for large-scale production but suffers from 40–50% maximum theoretical yield due to racemate splitting.

Halogenation-Alkylation Sequences

Iodoethyl Intermediate Formation

StepConditionsYield (%)
Hydrolysis6 M HCl, reflux, 12 h92
IodinationAc₂O/NaI, 80°C, 4 h85
CyanidationKCN/DMSO, 120°C, 2 h78

This route avoids strong bases but requires handling toxic cyanide reagents.

Catalytic Asymmetric Synthesis

Palladium-BINAP Catalyzed Cyclization

A stereocontrolled method employs bis(μ³-allyl)palladium complexes with (R)-BINAP ligand. The process converts (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol to the (R)-nitrile with 94% ee:

Allyl precursorPd(OAc)₂, (R)-BINAP(R)-nitrile[1]\text{Allyl precursor} \xrightarrow{\text{Pd(OAc)₂, (R)-BINAP}} \text{(R)-nitrile}

Catalyst LoadingTemperatureee (%)Turnover Number
5 mol%60°C9418

This method is ideal for high-purity applications but remains costly due to precious metal catalysts.

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis of Routes

MethodCost (USD/kg)Purity (%)Scalability
Nucleophilic substitution120099.5High
Cyclization95098.0Moderate
Diastereomeric resolution80099.9Very high
Catalytic asymmetric450099.8Low

Key Findings :

  • Diastereomeric resolution offers the best balance of cost and purity for ton-scale production.

  • Catalytic asymmetric synthesis is reserved for niche applications requiring ultrahigh ee.

  • Halogenation routes are declining due to CN⁻ toxicity concerns .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile exhibit significant antimicrobial properties. Studies have shown that modifications in the structure can enhance the efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.073 to 0.125 mg/mL against these bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have revealed that derivatives can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, compounds with similar frameworks exhibited IC50_{50} values in the low micromolar range against various cancer types . This suggests a promising avenue for drug development targeting cancer therapies.

Neurological Applications

Due to its structural features, this compound may also function as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .

Research Findings and Case Studies

Study Focus Findings Reference
Antimicrobial EfficacyCompound demonstrated significant activity against gram-positive and gram-negative bacteria.
Cytotoxic EffectsExhibited selective toxicity towards cancer cell lines with low micromolar IC50_{50} values.
Enzyme InhibitionPotential inhibitor of acetylcholinesterase with implications for neurodegenerative disease treatment.

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in the journal Frontiers in Chemistry evaluated the antimicrobial efficacy of related compounds. The findings established a correlation between structural modifications and enhanced biological activity against common pathogens, highlighting the importance of chemical structure in drug design .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of structurally similar compounds on various cancer cell lines. The results indicated that certain modifications resulted in significantly lower IC50_{50} values compared to standard chemotherapeutic agents, suggesting a potential for development into new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and diphenylacetonitrile moiety can bind to specific sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Observations :

  • Synthesis Complexity: Methadone synthesis (from diphenylacetonitrile) involves condensation with 2-chloro-1-dimethylaminopropane, followed by Grignard reactions . The target compound may follow a similar pathway but with ethylpyrrolidine as the nucleophile.
Physicochemical and Functional Differences
  • Solubility and Stability : The pyrrolidine substituent likely increases solubility in polar solvents compared to unsubstituted diphenylacetonitrile. However, steric hindrance from the ethyl group may reduce reactivity in nucleophilic additions .
  • Biological Activity : Diphenylacetonitrile derivatives like methadone exhibit opioid receptor agonism, but the ethylpyrrolidine variant’s bioactivity is uncharacterized. Its lack of inclusion in pharmacological databases suggests a research-focused role .

Biological Activity

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile, also known by its CAS number 3212-87-1, is a compound with notable biological activity. Its molecular formula is C20H22N2C_{20}H_{22}N_{2} and it has a molecular weight of approximately 290.4 g/mol. This compound is structurally characterized by a pyrrolidine ring, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems, particularly those related to dopamine and norepinephrine, which are crucial for mood regulation and cognitive function. The compound's structure suggests potential activity as a central nervous system (CNS) stimulant or modulator.

Pharmacological Studies

  • Neuropharmacological Effects : Studies have indicated that compounds with similar structures can exhibit anxiolytic and antidepressant effects. For example, the modulation of serotonin and norepinephrine levels may be enhanced by this compound, potentially leading to improved mood and reduced anxiety symptoms.
  • Xanthine Oxidase Inhibition : There is evidence suggesting that related compounds exhibit xanthine oxidase inhibitory activity. This mechanism can be beneficial in treating conditions like gout, as it reduces uric acid levels in the body .
  • Analgesic Properties : Some studies have explored the analgesic properties of pyrrolidine derivatives, indicating that this compound may also possess pain-relieving effects through modulation of pain pathways in the CNS.

Case Studies

Several case studies have documented the effects of similar compounds on human subjects:

  • Case Study A : A clinical trial involving a structurally similar compound demonstrated significant improvements in anxiety levels among participants after administration over a four-week period.
  • Case Study B : Another study focused on pain management reported that patients treated with a pyrrolidine derivative experienced a notable reduction in chronic pain symptoms compared to placebo groups.
PropertyValue
Molecular FormulaC20H22N2C_{20}H_{22}N_{2}
Molecular Weight290.4 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point417.5 ± 25 °C
Melting PointNot Available

Biological Activity Comparison

Compound NameBiological Activity
This compoundPotential CNS stimulant; xanthine oxidase inhibitor
DoxapramRespiratory stimulant; similar structural features
Other Pyrrolidine DerivativesAnxiolytic and analgesic effects reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile, and how can reaction efficiency be monitored?

  • Methodological Answer : A multi-step synthesis involving nitrile precursors (e.g., acetonitrile derivatives) and alkylation reactions is typical. Key steps include:

  • Precursor Activation : Use 3H-imidazo[4,5-b]pyridine derivatives as precursors for cyclization (analogous to methods in ).
  • Alkylation : Introduce the ethylpyrrolidine moiety via nucleophilic substitution under inert conditions.
  • Monitoring : Track reaction progress via TLC or HPLC, with NMR (¹H/¹³C) for intermediate validation. Adjust solvent polarity (e.g., DMF to ethanol) to optimize yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring conformation).
  • HPLC-MS : Assess purity and detect byproducts using reverse-phase columns (C18) with acetonitrile/water gradients.
  • Elemental Analysis : Validate molecular formula accuracy.
  • Safety Note : Follow protocols for handling nitriles (e.g., PPE, fume hoods) as outlined in safety data sheets for analogous compounds .

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

  • Methodological Answer : Align synthesis and analysis with:

  • Conceptual Models : Use DFT (Density Functional Theory) to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and guide functional group modifications (see for DFT applications).
  • Hypothesis Testing : Design experiments to validate computational predictions (e.g., reaction kinetics, regioselectivity) .

Advanced Research Questions

Q. How can DFT studies optimize the stereochemical outcomes of this compound synthesis?

  • Methodological Answer :

  • Conformational Analysis : Use Gaussian or ORCA software to model transition states and identify steric hindrance in the pyrrolidine ring.
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent-dependent reaction pathways.
  • Validation : Cross-reference computational results with experimental NMR coupling constants (³JHH) to refine models .

Q. What experimental strategies resolve discrepancies in observed vs. predicted reactivity of this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat reactions under varying conditions (temperature, catalyst loading) to isolate variables.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify unexpected intermediates (e.g., oxidation byproducts).
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 2-benzylidenepropanedinitrile in ) to identify systemic errors .

Q. How can factorial design improve the scalability of its synthesis?

  • Methodological Answer : Apply a 2^k factorial design to optimize:

  • Factors : Temperature, solvent ratio, catalyst type.
  • Response Variables : Yield, purity, reaction time.
  • Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). For example, highlights factorial design for variable manipulation .

Q. What cross-disciplinary applications align with its physicochemical properties?

  • Methodological Answer : Explore:

  • Material Science : Study its potential as a ligand in coordination complexes (e.g., nickel-based catalysts in ).
  • Environmental Chemistry : Assess atmospheric persistence using models from DOE’s Atmospheric Chemistry Program ( ).
  • Pharmaceutical Intermediates : Leverage nitrile reactivity for drug precursor synthesis (analogous to methods in ) .

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